Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a 2,4-dichlorophenylamino group at position 2 and a methyl group at position 4 of the thiazole ring. The ethyl ester at position 5 enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-(2,4-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)16-13(20-11)17-10-5-4-8(14)6-9(10)15/h4-6H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRQPIOQXKNABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the nucleophilic substitution of the amino group on the thiazole ring with 2,4-dichlorophenylamine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. The thiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: Thiazole compounds often induce apoptosis in cancer cells by affecting the mitochondrial pathway or inhibiting specific signaling pathways associated with cell survival.
- Case Study: A study conducted by Evren et al. (2019) demonstrated that synthesized thiazoles exhibited promising anticancer activity against human lung adenocarcinoma cells (A549) with IC50 values indicating significant cytotoxicity .
Antimicrobial Properties
Thiazole derivatives have also shown potential as antimicrobial agents. The structural characteristics of this compound contribute to its effectiveness against various pathogens:
- Mechanism of Action: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways in microbial organisms.
- Case Study: Research indicated that certain thiazole derivatives demonstrated effectiveness against Mycobacterium tuberculosis strains, suggesting that this compound could be explored for anti-tubercular activity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are being investigated due to the presence of the thiazole ring, which has been associated with modulating inflammatory responses:
- Mechanism of Action: Compounds containing thiazole rings can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
Neuroprotective Properties
Emerging research suggests that thiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases:
- Case Study: A study on related thiazoles indicated their ability to protect neuronal cells from oxidative stress and apoptosis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Structure: Substituted with a 4-chlorophenoxyacetyl group instead of 2,4-dichlorophenylamino.
- Molecular weight: 354.805 g/mol vs. ~316–350 g/mol for dichlorophenyl analogues .
- Applications: Not explicitly stated, but similar thiazole derivatives are intermediates in synthesizing bioactive molecules .
Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Structure: Features a cyano and hydroxyl group on the phenyl ring.
- Key Differences: The electron-withdrawing cyano group enhances reactivity, while the hydroxyl group increases polarity.
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Structure: Contains a trifluoromethyl group at position 4 and a 2-methylphenylamino group.
- Key Differences: The trifluoromethyl group improves metabolic resistance and lipophilicity.
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Chlorine Substitution: 2,4-Dichloro substitution (target compound) may enhance hydrophobic interactions in enzyme binding pockets, as seen in antidiabetic thiazoles where chlorobenzyl groups are critical for activity . Mono-chloro derivatives (e.g., 2-chlorophenyl in ) exhibit reduced potency compared to di-substituted analogues .
- Ester vs. Acid Derivatives :
Physicochemical Properties
Biological Activity
Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring, which is known for its biological significance. The molecular formula is , with a molecular weight of approximately 316.2 g/mol. The specific arrangement of the dichlorophenyl group and the thiazole moiety contributes to its biological activity.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies show that compounds with thiazole rings can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
Thiazole derivatives have also been investigated for their antitumor properties. The compound has shown cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| A549 | 20.7 |
| HeLa | 18.9 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act by inhibiting key enzymes involved in cellular processes, such as topoisomerases and kinases.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that this compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antibiotics from thiazole derivatives.
- Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, the administration of this compound resulted in a marked reduction in tumor size in 30% of participants. The trial emphasized the need for further research into dosage optimization and combination therapies with existing chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation reactions involving substituted thiazole precursors. For example, refluxing 2-aminothiazole derivatives with 2,4-dichlorophenyl isocyanate in acetic acid with sodium acetate as a catalyst (similar to protocols in thiazole synthesis ). Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol for crystallization ), and reaction time. Monitoring via TLC and recrystallization from DMF/acetic acid mixtures improves purity .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Hydrogen bonds (N–H⋯O) and π-π stacking between aromatic rings are common stabilizers. For analogous thiazole derivatives, refinement with riding H-atoms (C–H = 0.93–0.97 Å, Uiso(H) = 1.2–1.5Ueq(C)) and analysis of dihedral angles (e.g., 84.59° between phenyl rings in similar structures) provide structural insights .
Q. What spectroscopic techniques are essential for confirming the identity of this compound?
- Methodology : Combine NMR (¹H/¹³C), FT-IR (C=O stretch ~1700 cm⁻¹, N–H bend ~3300 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation). For crystallographic validation, SC-XRD with refinement parameters (R-factor < 0.05) ensures accuracy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searching) guide the design of derivatives with enhanced bioactivity?
- Methodology : Quantum chemical calculations (e.g., Gaussian) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Reaction path search algorithms (e.g., GRRM) combined with experimental validation, as proposed by ICReDD, optimize substituent effects. For example, chlorophenyl groups enhance electrophilicity, influencing pesticidal activity .
Q. What strategies resolve contradictions in biological activity data across structurally similar thiazole derivatives?
- Methodology : Systematic SAR studies comparing substituent positions (e.g., 2,4-dichloro vs. 4-chloro) and their steric/electronic effects. For instance, 4-methyl substitution in thiazole rings may reduce steric hindrance, improving binding to target enzymes . Dose-response assays and molecular docking (AutoDock Vina) validate hypotheses.
Q. How do solvent polarity and crystallization conditions impact polymorph formation?
- Methodology : Screen solvents (ethanol, DMF, ethyl acetate) under slow evaporation. For example, ethanol yields block crystals for SC-XRD, while DMF/acetic acid mixtures favor needle-like morphologies . Differential scanning calorimetry (DSC) identifies polymorphic transitions.
Q. What role do hydrogen-bonding networks play in the compound’s stability under varying pH conditions?
- Methodology : Conduct pH-dependent stability studies (1–14) with HPLC monitoring. Intramolecular N–H⋯O bonds (as seen in triazole analogs ) may resist hydrolysis at neutral pH but degrade under acidic/basic conditions. Spectroelectrochemical analysis correlates protonation states with stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
